molecular formula C7H17NO2 B2527342 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol CAS No. 1694861-24-9

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol

Cat. No.: B2527342
CAS No.: 1694861-24-9
M. Wt: 147.218
InChI Key: JNMWLQKVVUGUFJ-UHFFFAOYSA-N
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Description

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is used primarily for research purposes and has applications in various scientific fields.

Scientific Research Applications

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-3-methylbutan-1-ol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylbutan-1-ol: A structurally similar compound with a primary amino group.

    1-amino-3-methoxypropan-2-ol: Another similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(1-amino-3-methylbutan-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(2)7(5-8)10-4-3-9/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMWLQKVVUGUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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